

# Fosfomycin's Performance Against Vancomycin-Resistant Enterococci: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The emergence of vancomycin-resistant enterococci (VRE) presents a significant challenge in clinical settings, necessitating the exploration of alternative therapeutic agents. **Fosfomycin**, a broad-spectrum antibiotic with a unique mechanism of action, has garnered interest as a potential treatment option for VRE infections. This guide provides a comprehensive assessment of **fosfomycin**'s performance against VRE, with supporting in-vitro and clinical data, and compares its efficacy with other relevant antibiotics.

#### In-Vitro Susceptibility of VRE to Fosfomycin

Multiple studies have evaluated the in-vitro activity of **fosfomycin** against VRE, primarily through the determination of Minimum Inhibitory Concentrations (MICs). The data consistently demonstrates that a significant percentage of VRE isolates are susceptible to **fosfomycin**.



| Study<br>Cohort                                           | VRE<br>Species                         | No. of<br>Isolates | MIC₅₀<br>(mg/L) | MIC <sub>90</sub><br>(mg/L) | Susceptibili<br>ty Rate (%)                  |
|-----------------------------------------------------------|----------------------------------------|--------------------|-----------------|-----------------------------|----------------------------------------------|
| Renal Transplant Patients with Infected Urinary Stents[1] | E. faecium                             | 32                 | -               | -                           | 91% (MIC<br>≤64 μg/ml)[2]                    |
| Mixed Clinical<br>Isolates[3]                             | Mixed VRE                              | 100                | 32[3]           | 64[3]                       | 94-97%<br>(depending<br>on method)[3]<br>[4] |
| Clinical VRE<br>Strains[5]                                | E. faecium<br>(28), E.<br>faecalis (2) | 30                 | 128[5]          | 160[5]                      | 26.6% (MIC<br>≤64 μg/mL)[5]                  |

## **Clinical Efficacy of Fosfomycin in VRE Infections**

Clinical data on **fosfomycin** for VRE infections is most robust for urinary tract infections (UTIs). For more severe systemic infections like bacteremia, **fosfomycin** is often used as part of a combination therapy.

## **VRE Urinary Tract Infections**

A retrospective study on the use of oral **fosfomycin** for VRE UTIs showed promising results.[6]

| Patient Cohort        | Infection Type    | No. of Patients | Clinical Cure Rate<br>(%) |
|-----------------------|-------------------|-----------------|---------------------------|
| Hospitalized Patients | Uncomplicated UTI | 10              | 100%[2][6]                |
| Hospitalized Patients | Complicated UTI   | 29              | 76%[2][6]                 |
| Overall               | UTI               | 39              | 82%[2][6]                 |



#### **VRE Bacteremia (in Combination Therapy)**

A retrospective, comparative cohort study investigated the effect of adding intravenous **fosfomycin** to daptomycin for the treatment of VRE bloodstream infections.

| Treatment Group         | No. of Patients | In-Hospital Mortality Rate (%) |  |
|-------------------------|-----------------|--------------------------------|--|
| Daptomycin + Fosfomycin | 48              | 47.9%                          |  |
| Daptomycin Monotherapy  | 176             | 77.3%                          |  |

This study suggests that the combination of high-dose daptomycin with **fosfomycin** may improve survival rates in patients with VRE bacteremia compared to daptomycin alone.

## Comparative Clinical Outcomes with Standard-of-Care Antibiotics for VRE Bacteremia

To contextualize the performance of therapies for serious VRE infections, this section presents data from meta-analyses and cohort studies comparing linezolid and daptomycin, two standard-of-care agents for VRE bacteremia.



| Comparison               | Study Type                             | Key Findings                                                                                                                                                     |  |
|--------------------------|----------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Linezolid vs. Daptomycin | Meta-analysis                          | Patients treated with daptomycin had significantly higher 30-day all-cause mortality and infection-related mortality rates than those treated with linezolid.[2] |  |
| Linezolid vs. Daptomycin | Meta-analysis                          | Linezolid treatment for VRE bacteremia was associated with a lower mortality rate than daptomycin treatment.[3]                                                  |  |
| Linezolid vs. Daptomycin | National Retrospective Cohort<br>Study | Treatment with linezolid for VRE-BSI resulted in significantly higher treatment failure in comparison to daptomycin.[4]                                          |  |

The conflicting results from different comparative studies highlight the complexity of treating VRE bacteremia and the need for prospective clinical trials.

#### **Synergy with Other Antibiotics**

**Fosfomycin** has demonstrated synergistic or additive effects when combined with other antibiotics against VRE in in-vitro studies. This is a crucial consideration for treating severe infections.

- With Daptomycin: Combination therapy with fosfomycin and daptomycin has shown to be highly synergistic, resulting in enhanced bactericidal activity compared to fosfomycin alone against VRE.[2]
- With Amoxicillin: Synergy has been observed for fosfomycin in combination with amoxicillin against VRE, even in amoxicillin-resistant isolates.
- With Linezolid: The combination of fosfomycin and linezolid has been reported as synergistic or additive, though generally bacteriostatic.[1][2]



# **Experimental Protocols Minimum Inhibitory Concentration (MIC) Determination**

- 1. Agar Dilution Method (Reference Method):
- Principle: This method involves incorporating varying concentrations of the antibiotic into an agar medium, on which the test organism is then inoculated. The MIC is the lowest concentration of the antibiotic that inhibits visible growth of the organism.
- Medium: Mueller-Hinton agar supplemented with 25 mg/L of glucose-6-phosphate is used for fosfomycin testing.[7]
- Inoculum: A standardized bacterial suspension (e.g., 10<sup>4</sup> CFU/spot) is applied to the surface
  of the agar plates.
- Incubation: Plates are incubated at 35°C ± 2°C for 16-20 hours.
- Interpretation: The MIC is read as the lowest concentration of **fosfomycin** that completely inhibits visible growth. Breakpoints from CLSI or EUCAST guidelines are used to categorize the isolate as susceptible, intermediate, or resistant.[1][7][8][9]
- 2. Broth Microdilution Method:
- Principle: This method uses a liquid medium in a microtiter plate with serial twofold dilutions
  of the antibiotic.
- Medium: Mueller-Hinton broth supplemented with 25 mg/L of glucose-6-phosphate.
- Inoculum: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL.
- Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours.
- Interpretation: The MIC is the lowest concentration of the antibiotic that prevents visible turbidity.

#### **Time-Kill Assay (for Synergy Testing)**



 Principle: This assay measures the rate and extent of bacterial killing by an antimicrobial agent over time, alone and in combination.

#### Procedure:

- A standardized inoculum of the VRE isolate is added to a series of tubes containing cation-adjusted Mueller-Hinton broth.
- Antibiotics are added to the tubes alone and in combination at specific concentrations (e.g., based on their MICs).
- The tubes are incubated at 37°C.
- At various time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed, serially diluted,
   and plated on agar to determine the number of viable bacteria (CFU/mL).
- Interpretation of Synergy: Synergy is typically defined as a ≥2-log<sub>10</sub> decrease in CFU/mL between the combination and the most active single agent at 24 hours.

## **Visualizing Mechanisms and Workflows**





Click to download full resolution via product page

Caption: Mechanism of action of fosfomycin.





Click to download full resolution via product page

Caption: Mechanism of vancomycin resistance in enterococci.





Click to download full resolution via product page

Caption: Experimental workflow for antimicrobial susceptibility testing.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Fosfomycin susceptibility testing and resistance mechanisms in Enterobacterales in South Africa PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Daptomycin versus linezolid for treatment of vancomycin-resistant enterococcal bacteremia: systematic review and meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the Effectiveness and Safety of Linezolid and Daptomycin in Vancomycin-Resistant Enterococcal Bloodstream Infection: A National Cohort Study of Veterans Affairs Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [scholarship.libraries.rutgers.edu]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. journals.asm.org [journals.asm.org]
- 9. From CLSI to EUCAST guidelines in the interpretation of antimicrobial susceptibility: What is the effect in our setting? | Enfermedades Infecciosas y Microbiología Clínica (English Edition) [elsevier.es]
- To cite this document: BenchChem. [Fosfomycin's Performance Against Vancomycin-Resistant Enterococci: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673569#assessing-fosfomycin-performance-against-vancomycin-resistant-enterococci]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com